Cas no 731012-73-0 (2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate)
![2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate structure](https://it.kuujia.com/scimg/cas/731012-73-0x500.png)
731012-73-0 structure
Nome del prodotto:2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate
2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS001046913
- AB00721887-01
- Z25126634
- EN300-26587360
- [2-(5-chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate
- [(5-CHLORO-2-CYANOPHENYL)CARBAMOYL]METHYL 2-(4-FORMYLPHENOXY)ACETATE
- 731012-73-0
- 2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate
-
- Inchi: 1S/C18H13ClN2O5/c19-14-4-3-13(8-20)16(7-14)21-17(23)10-26-18(24)11-25-15-5-1-12(9-22)2-6-15/h1-7,9H,10-11H2,(H,21,23)
- Chiave InChI: IJGPGBJDJIZYLU-UHFFFAOYSA-N
- Sorrisi: C(OCC(NC1=CC(Cl)=CC=C1C#N)=O)(=O)COC1=CC=C(C=O)C=C1
Proprietà calcolate
- Massa esatta: 372.0512992g/mol
- Massa monoisotopica: 372.0512992g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 553
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 106Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 635.1±55.0 °C(Predicted)
- pka: 10.76±0.70(Predicted)
2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587360-0.05g |
[(5-chloro-2-cyanophenyl)carbamoyl]methyl 2-(4-formylphenoxy)acetate |
731012-73-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate Letteratura correlata
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
731012-73-0 (2-[(5-Chloro-2-cyanophenyl)amino]-2-oxoethyl 2-(4-formylphenoxy)acetate) Prodotti correlati
- 1823499-38-2(TERT-BUTYL ((3-(4-BROMOPHENYL)-4,5-DIHYDROISOXAZOL-5-YL)METHYL)CARBAMATE)
- 23424-35-3(5-(Pyridin-3-yl)-1H-pyrazole-3-carbohydrazide)
- 1891501-40-8(3-amino-2-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)
- 2137034-18-3(3-amino-3-imino-2,2-dimethyl-N-[(1R)-1-phenylpropyl]propanamide)
- 1146290-73-4(2-(4-Chloro-1H-indol-1-yl)ethanamine)
- 1361492-59-2(4'-Methyl-2,3,6,2'-tetrachlorobiphenyl)
- 77232-13-4(2-(p-Tolyl)pyrimidine)
- 1260641-86-8(6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
- 114364-77-1(4-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzene-1-sulfonamide)
- 1186311-23-8(2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl-carbamic Acid tert-Butyl Ester)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
